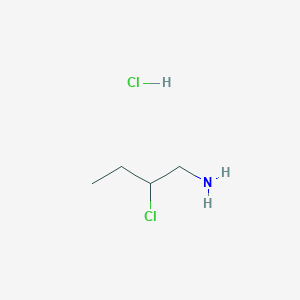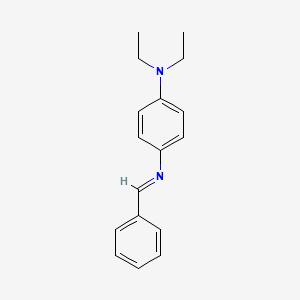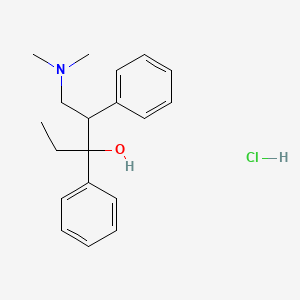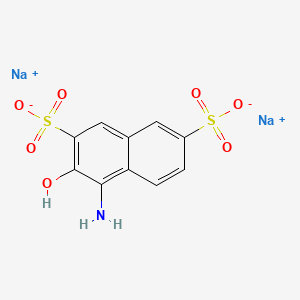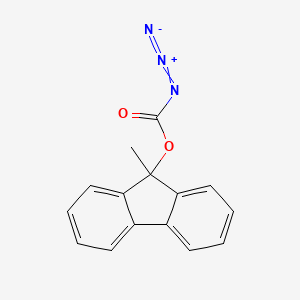![molecular formula C19H20N2O3S2 B14671255 N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine CAS No. 42568-21-8](/img/structure/B14671255.png)
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is a novel compound that incorporates the phenothiazine moiety, which is known for its diverse range of biological activities. Phenothiazine derivatives have been extensively studied due to their medicinal properties, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine typically involves the reaction of chloroacetic acid with thiourea to form a white precipitate. This mixture is then cooled, and hydrochloric acid is added slowly. The reaction mixture is heated to 80°C for 12 hours, followed by cooling to room temperature. Water is added to the crude substance, and dichloromethane is used to extract the raw ingredient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential as an antioxidant and anticancer agent.
Medicine: Investigated for its antipsychotic and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with similar biological activities.
Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime:
Uniqueness
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is unique due to its incorporation of the L-methionine moiety, which may enhance its biological activity and specificity compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
42568-21-8 |
|---|---|
Formule moléculaire |
C19H20N2O3S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[(2-oxo-2-phenothiazin-10-ylethyl)amino]butanoic acid |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-11-10-13(19(23)24)20-12-18(22)21-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)21/h2-9,13,20H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
Clé InChI |
UWCCSCIBWZBUJH-ZDUSSCGKSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES canonique |
CSCCC(C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
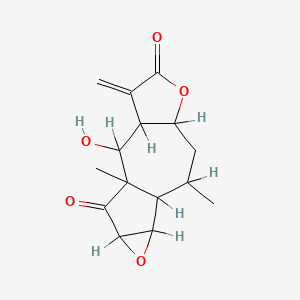


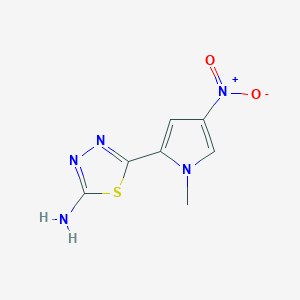
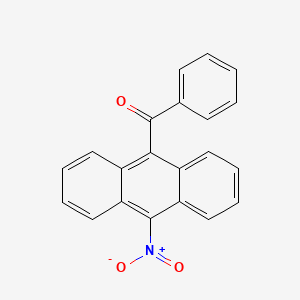
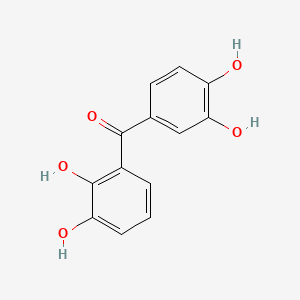
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
